molecular formula C11H10N6O2S B13062024 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide

3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide

Cat. No.: B13062024
M. Wt: 290.30 g/mol
InChI Key: WNOYTOOWMYBUTI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide typically involves the reaction of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole with various reagents. One common method includes heating the triazole derivative with α-bromoacetophenone in dry DMF in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . Another approach involves the use of undecenoic acid as a starting material, which is then reacted with various free fatty acids in the presence of phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxyphenyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C11H10N6O2S

Molecular Weight

290.30 g/mol

IUPAC Name

3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide

InChI

InChI=1S/C11H10N6O2S/c1-19-7-4-2-6(3-5-7)8-14-15-11-17(8)16-10(20-11)9(18)13-12/h2-5H,12H2,1H3,(H,13,18)

InChI Key

WNOYTOOWMYBUTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C(=O)NN

Origin of Product

United States

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